molecular formula C7H4BrF3N2O3 B1372108 5-Bromo-2-nitro-4-(trifluoromethoxy)aniline CAS No. 755030-18-3

5-Bromo-2-nitro-4-(trifluoromethoxy)aniline

Cat. No.: B1372108
CAS No.: 755030-18-3
M. Wt: 301.02 g/mol
InChI Key: SXPYDXMWPDFJSH-UHFFFAOYSA-N
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Description

5-Bromo-2-nitro-4-(trifluoromethoxy)aniline: is an organic compound with the molecular formula C7H4BrF3N2O3 and a molecular weight of 301.02 g/mol . This compound is characterized by the presence of a bromine atom, a nitro group, and a trifluoromethoxy group attached to an aniline ring. It is commonly used in various chemical research and industrial applications due to its unique chemical properties.

Scientific Research Applications

Chemistry: 5-Bromo-2-nitro-4-(trifluoromethoxy)aniline is used as a building block in organic synthesis for the preparation of more complex molecules. It is also used in the development of new synthetic methodologies and reaction mechanisms .

Biology and Medicine: In biological research, this compound is used as a probe to study enzyme activities and protein interactions. It is also investigated for its potential pharmacological properties and as a precursor for the synthesis of bioactive molecules .

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and specialty chemicals. Its unique chemical properties make it valuable for the development of new materials and chemical processes .

Safety and Hazards

The safety information for 5-Bromo-2-nitro-4-(trifluoromethoxy)aniline indicates that it may cause skin and eye irritation, and may be harmful if swallowed or inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing with plenty of soap and water if it comes into contact with skin, and wearing protective gloves/clothing/eye protection/face protection .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-nitro-4-(trifluoromethoxy)aniline typically involves the nitration of 4-(trifluoromethoxy)aniline followed by bromination. The nitration process introduces the nitro group into the aniline ring, and the bromination step introduces the bromine atom. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid for nitration, and bromine or a brominating agent for the bromination step .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale nitration and bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 5-Bromo-2-nitro-4-(trifluoromethoxy)aniline involves its interaction with specific molecular targets such as enzymes and receptors. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that can modify the activity of target proteins. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and cell membranes .

Comparison with Similar Compounds

  • 2-Amino-4-bromo-5-(trifluoromethoxy)nitrobenzene
  • 5-Bromo-2-(trifluoromethoxy)aniline
  • 4-(Trifluoromethoxy)aniline

Comparison: 5-Bromo-2-nitro-4-(trifluoromethoxy)aniline is unique due to the presence of both a bromine atom and a nitro group on the aniline ring, which imparts distinct chemical reactivity and properties. Compared to similar compounds, it offers a combination of electrophilic and nucleophilic sites, making it versatile for various chemical transformations .

Properties

IUPAC Name

5-bromo-2-nitro-4-(trifluoromethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF3N2O3/c8-3-1-4(12)5(13(14)15)2-6(3)16-7(9,10)11/h1-2H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXPYDXMWPDFJSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)OC(F)(F)F)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50672897
Record name 5-Bromo-2-nitro-4-(trifluoromethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50672897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

755030-18-3
Record name 5-Bromo-2-nitro-4-(trifluoromethoxy)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=755030-18-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-nitro-4-(trifluoromethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50672897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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